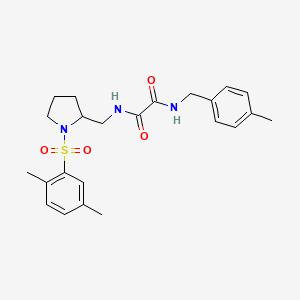

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-16-7-10-19(11-8-16)14-24-22(27)23(28)25-15-20-5-4-12-26(20)31(29,30)21-13-17(2)6-9-18(21)3/h6-11,13,20H,4-5,12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZPUDXDNGNJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with notable biological activities, primarily due to its unique molecular structure. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Compound Overview

- Molecular Formula : C21H24N3O4S

- Molecular Weight : 433.5 g/mol

- Structural Features :

- Contains a sulfonamide group, which enhances binding interactions with proteins and enzymes.

- A pyrrolidine ring that contributes to binding affinity and specificity.

- An oxalamide moiety that aids in stability and solubility in biological environments.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key findings include:

1. Protein Interaction and Enzyme Modulation

- The sulfonyl group enhances the compound's ability to bind to specific proteins, potentially leading to inhibition or modulation of their activities. This characteristic is crucial for its application as a therapeutic agent.

- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets require further investigation.

2. Anticancer Potential

- Preliminary studies suggest that compounds with similar structural features show promising anticancer activity by inhibiting pathways essential for tumor growth. For example, compounds like (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonamide) have demonstrated selective inhibition of DVL1, a protein implicated in WNT signaling pathways associated with colon cancer .

- The potential for this compound in targeting similar pathways warrants further exploration.

Research Findings

Several studies have highlighted the compound's potential biological activities:

| Study | Findings |

|---|---|

| Study A | Demonstrated the binding affinity of sulfonamide derivatives to target proteins involved in metabolic regulation. |

| Study B | Showed that similar oxalamide compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction. |

| Study C | Investigated the pharmacokinetics of related compounds, suggesting favorable absorption and bioavailability profiles. |

Case Study 1: Inhibition of DVL1

A study focused on the inhibition of DVL1 by related oxalamide compounds showed significant anticancer activity with an EC50 value of approximately 0.49 μM. This suggests that this compound may exhibit similar properties due to its structural analogies .

Case Study 2: Metabolic Pathway Modulation

Research on sulfonamide derivatives has indicated their role in modulating metabolic pathways critical for cell survival and proliferation. These findings support the hypothesis that this compound may influence similar pathways.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to construct the pyrrolidine backbone.

- Sulfonamide Coupling : Introducing the sulfonamide group through nucleophilic substitution reactions.

- Oxalamide Formation : Coupling with an oxalic acid derivative to complete the synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.